Partial PPARγ Agonism with Distinct Binding Mode vs. Rosiglitazone and Pioglitazone
Benzylidene thiazolidinedione derivatives 1a, 1i, and 3a act as partial PPARγ agonists with a binding mode distinct from full agonists like rosiglitazone and pioglitazone [1]. Surface Plasmon Resonance (SPR) analysis revealed equilibrium dissociation constants (Kd) of 38.3 ± 1.8 µM, 35.7 ± 2.6 µM, and 32.0 ± 1.5 µM for 1a, 1i, and 3a, respectively, compared to 320.5 ± 15.2 nM for rosiglitazone [1]. In transcriptional activation assays, compounds 1a, 1i, and 3a exhibited EC50 values of 7.00 ± 1.3 µM, 9.60 ± 0.8 µM, and 5.90 ± 0.6 µM, respectively, while rosiglitazone and pioglitazone showed EC50 values of 0.04 ± 0.02 µM and 0.65 ± 0.01 µM, respectively [1]. Critically, the benzylidene derivatives demonstrated significantly lower efficacy (partial agonism) and a binding mode that avoids direct contact with helix 12 residues (H323, H449, Y473), which are engaged by full agonists [1].
| Evidence Dimension | PPARγ Binding Affinity (Kd) and Transcriptional Activation (EC50) |
|---|---|
| Target Compound Data | Kd: 32.0-38.3 µM; EC50: 5.90-9.60 µM |
| Comparator Or Baseline | Rosiglitazone: Kd 0.320 µM (320 nM), EC50 0.04 µM; Pioglitazone: EC50 0.65 µM |
| Quantified Difference | Kd: ~100-fold lower affinity; EC50: ~147-240-fold higher for target vs. rosiglitazone |
| Conditions | SPR-based Biacore binding assay using purified PPARγ LBD; cell-based PPARγ transactivation assay in HEK293 cells |
Why This Matters
Partial agonism with lower binding affinity may reduce the risk of adverse effects (e.g., weight gain, edema) associated with full PPARγ activation, making this scaffold attractive for safer antidiabetic drug development.
- [1] Yasmin S, et al. Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Sci Rep. 2017;7:14453. doi:10.1038/s41598-017-14776-0. View Source
